

Cefoxitin Dimer: A Technical Overview of its Physicochemical Properties and Solubility

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Compound of Interest		
Compound Name:	Cefoxitin Dimer	
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Introduction

Cefoxitin, a second-generation cephalosporin antibiotic, is widely used for the treatment of various bacterial infections. As with many pharmaceutical compounds, impurities can arise during synthesis, storage, or degradation. One such group of impurities is **cefoxitin dimers**, which are of significant interest in drug development and quality control due to their potential impact on the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of the **cefoxitin dimer**, with a comparative analysis to the cefoxitin monomer. This document also outlines relevant experimental protocols and visualizes key relationships and workflows.

Physicochemical Properties

The publicly available data on the physicochemical properties of the **cefoxitin dimer** is primarily limited to its molecular formula and weight, as it is mainly recognized as a pharmaceutical impurity. In contrast, the properties of the cefoxitin monomer are well-documented.

Table 1: Physicochemical Properties of **Cefoxitin Dimer** and Cefoxitin Monomer



Property	Cefoxitin Dimer (EP Impurity G)	Cefoxitin Monomer
Molecular Formula	C31H31N5O13S4[1][2][3]	C16H17N3O7S2[4]
Molecular Weight	809.87 g/mol [1][2][3]	427.45 g/mol [5]
CAS Number	Not Available	35607-66-0[5]
pKa (Strongest Acidic)	Data not available	3.39
pKa (Strongest Basic)	Data not available	-3.8
LogP	Data not available	0.22
Melting Point	Data not available	149-150 °C

Note: Data for the cefoxitin monomer is provided for comparative purposes. The **cefoxitin dimer** referred to here is commonly listed by chemical suppliers as "Cefoxitin EP Impurity G". Other dimeric impurities with different molecular weights have also been reported[6][7].

Solubility

Specific quantitative solubility data for the **cefoxitin dimer** in various solvents is not readily available in the public domain. However, information on the solubility of the parent compound, cefoxitin, and its sodium salt provides a useful reference.

Table 2: Solubility of Cefoxitin and its Sodium Salt



Compound	Solvent	Solubility
Cefoxitin	Water	Insoluble (<1 mg/ml)[5]
DMSO	85 mg/mL (198.85 mM)[5]	
Ethanol	85 mg/mL (198.85 mM)[5]	-
Cefoxitin Sodium Salt	Water	50 mg/mL[8]
PBS (pH 7.2)	~10 mg/mL[9]	
DMSO	~20 mg/mL[9]	-
Dimethyl formamide	~0.25 mg/mL[9]	-

The solubility of the **cefoxitin dimer** is expected to differ from that of the monomer due to its larger molecular size and potential changes in polarity and hydrogen bonding capacity. Researchers and analysts should empirically determine the solubility of **cefoxitin dimer** standards in relevant solvent systems for their specific applications.

Formation and Degradation

Cefoxitin dimers are typically formed as impurities during the synthesis of cefoxitin or as degradation products. The exact mechanisms of dimer formation are complex and can be influenced by factors such as pH, temperature, and the presence of catalysts.

Logical Relationship: Cefoxitin and its Dimer

The following diagram illustrates the logical relationship between the cefoxitin monomer and the formation of its dimer, which is often considered an impurity.

Caption: Cefoxitin dimer as a product of synthesis or degradation.

Experimental Protocols

While specific protocols for the synthesis of the **cefoxitin dimer** are not publicly detailed, its presence as an impurity necessitates analytical methods for its detection and quantification. Below is a generalized workflow for the analysis of cefoxitin and its dimeric impurities.



Experimental Workflow for Cefoxitin Dimer Analysis

This diagram outlines a typical experimental workflow for the identification and quantification of **cefoxitin dimer** impurities in a drug substance or product.

Caption: A generalized workflow for the analysis of **cefoxitin dimer**.

Detailed Methodologies (Hypothetical Example based on typical impurity analysis):

- Standard Preparation:
 - Accurately weigh a reference standard of cefoxitin dimer.
 - Dissolve in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.
 - Perform serial dilutions to create calibration standards.
- Sample Preparation:
 - Accurately weigh the cefoxitin drug substance or product.
 - Dissolve in the same solvent as the standard to a known concentration.
 - Filter the solution through a 0.45 μm filter to remove any particulate matter.
- Chromatographic Conditions:
 - Column: A reversed-phase C18 column is commonly used for cephalosporin analysis.
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: 10-20 μL.
 - Detection: UV detection at a wavelength where both cefoxitin and the dimer show significant absorbance (e.g., 254 nm). Mass spectrometry can be used for definitive



identification.

Data Analysis:

- Identify the peak corresponding to the cefoxitin dimer in the sample chromatogram by comparing its retention time with that of the reference standard.
- Confirm the identity by mass spectrometry, comparing the observed mass-to-charge ratio with the theoretical mass of the dimer.
- Quantify the amount of the dimer in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Signaling Pathways

The primary mechanism of action of cefoxitin involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs)[10][11][12]. There is no publicly available information to suggest that the **cefoxitin dimer** has a specific signaling pathway or biological activity distinct from the monomer. The primary concern regarding the dimer is its classification as an impurity, which necessitates its control within specified limits in the final drug product.

The following diagram illustrates the established mechanism of action for the cefoxitin monomer.

Caption: Mechanism of action of the cefoxitin monomer.

Conclusion

The **cefoxitin dimer** is a recognized impurity in the manufacture of cefoxitin. While its basic molecular formula and weight are known, detailed public data on its solubility and other physicochemical properties are scarce. For drug development and quality control, it is crucial to utilize certified reference standards of the **cefoxitin dimer** for the development and validation of analytical methods to ensure the purity and safety of the cefoxitin drug product. Further research into the specific properties and potential biological activities of **cefoxitin dimer**s would be beneficial for a more comprehensive understanding of these impurities.



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